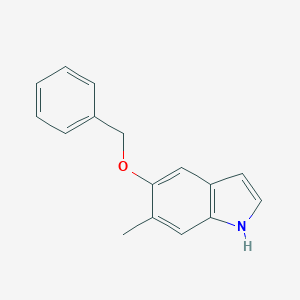

5-(Benzyloxy)-6-methyl-1H-indole

Descripción general

Descripción

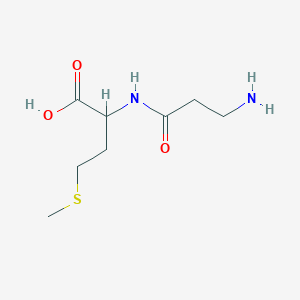

5,6-Dicloro-1-β-D-ribofuranosilbenzimidazol es un compuesto químico conocido por su capacidad para inhibir la elongación de la transcripción por la ARN polimerasa II. Es un análogo de nucleósido que también inhibe ciertas proteínas quinasas . Este compuesto se utiliza a menudo en la investigación científica para estudiar los procesos de transcripción y tiene aplicaciones en varios campos, incluidos la biología y la medicina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5,6-Dicloro-1-β-D-ribofuranosilbenzimidazol implica la reacción de 5,6-diclorobenzimidazol con un donador de ribofuranosilo. La reacción generalmente ocurre en condiciones ácidas para facilitar la formación del enlace glucosídico. El compuesto se puede cristalizar a partir de alcohol caliente, lo que indica su estabilidad al calentarse hasta 80 °C .

Métodos de Producción Industrial: Los métodos de producción industrial para 5,6-Dicloro-1-β-D-ribofuranosilbenzimidazol no están ampliamente documentados. el compuesto está disponible comercialmente y generalmente se almacena seco a -20 °C para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: 5,6-Dicloro-1-β-D-ribofuranosilbenzimidazol experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden modificar el anillo aromático clorado, alterando potencialmente su actividad biológica.

Sustitución: Los átomos de cloro en el anillo aromático se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución aromática nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales que reemplazan los átomos de cloro.

Aplicaciones Científicas De Investigación

5,6-Dicloro-1-β-D-ribofuranosilbenzimidazol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como una herramienta para estudiar la elongación de la transcripción y la actividad de la ARN polimerasa II.

Biología: Se emplea en experimentos para inhibir la síntesis de ARNm y estudiar la regulación de la expresión genética.

Industria: Se utiliza en el desarrollo de reactivos de investigación y herramientas para estudios de biología molecular.

Mecanismo De Acción

El mecanismo de acción de 5,6-Dicloro-1-β-D-ribofuranosilbenzimidazol involucra la inhibición de la elongación de la transcripción por la ARN polimerasa II. Esta inhibición depende de factores como el factor inductor de la sensibilidad al DRB, el factor de elongación negativo y el factor de elongación de la transcripción positivo b . El compuesto también interfiere con la topoisomerasa II del ADN e inhibe las quinasas dependientes de ciclinas 7 y 9, lo que puede conducir a la apoptosis en las células leucémicas .

Compuestos Similares:

5,6-Dibromo-1-β-D-ribofuranosilbenzimidazol: Un análogo más potente que también inhibe la ARN polimerasa II.

Actinomicina D: Otro inhibidor de la transcripción que se une al ADN e impide la síntesis de ARN.

Ciclohexamida: Inhibe la síntesis de proteínas interfiriendo con el paso de translocación en la elongación de proteínas.

Singularidad: 5,6-Dicloro-1-β-D-ribofuranosilbenzimidazol es único en su inhibición específica de la ARN polimerasa II y su capacidad para inducir la apoptosis en ciertas células cancerosas. Su doble función como análogo de nucleósido e inhibidor de la proteína quinasa lo convierte en una herramienta valiosa en la investigación de biología molecular .

Comparación Con Compuestos Similares

5,6-Dibromo-1-β-D-ribofuranosylbenzimidazole: A more potent analog that also inhibits RNA Polymerase II.

Actinomycin D: Another transcription inhibitor that binds to DNA and prevents RNA synthesis.

Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in protein elongation.

Uniqueness: 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole is unique in its specific inhibition of RNA Polymerase II and its ability to induce apoptosis in certain cancer cells. Its dual role as a nucleoside analog and protein kinase inhibitor makes it a valuable tool in molecular biology research .

Propiedades

IUPAC Name |

6-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)10-16(12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQATFQWJJNYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646652 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-00-6 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)